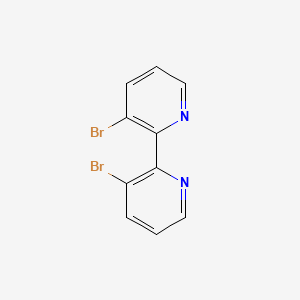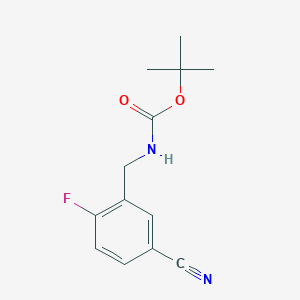![molecular formula C10H13NOS B13096820 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has been the subject of various scientific research applications, including:
Antimicrobial Activity: Certain derivatives exhibit notable antibacterial and antifungal properties, comparable to standard drugs like ciprofloxacin and fluconazole.
Anticonvulsant Properties: Research into derivatives has revealed significant anticonvulsant activity, with some compounds showing lower neurotoxicity compared to reference drugs like carbamazepine.
Chemical Transformations: Studies have demonstrated the versatility of these compounds in chemical transformations, such as ring expansion and the synthesis of novel derivatives.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For example, certain derivatives have been shown to stabilize ryanodine receptor 2 (RyR2) channels and activate sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a), preventing calcium leak from RyR channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: This compound has a similar structure but with a methyl group at the 4-position.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride: This compound is the hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is unique due to its specific methoxy substitution at the 7-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H13NOS |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
7-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C10H13NOS/c1-12-8-3-4-10-9(7-8)11-5-2-6-13-10/h3-4,7,11H,2,5-6H2,1H3 |
Clé InChI |
SZEPSWLFZWWADK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


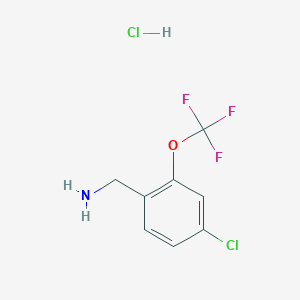
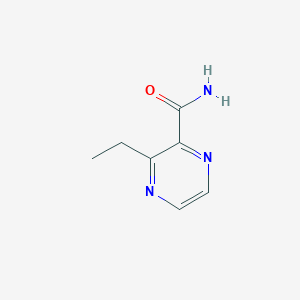
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)

![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
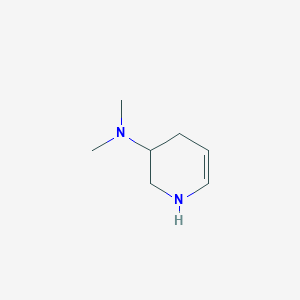
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
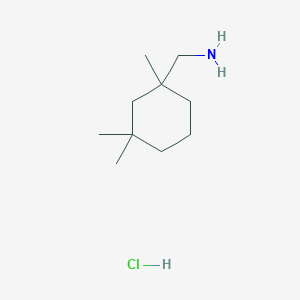
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
